molecular formula C30H48O5 B7881896 (1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol

(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol

Cat. No.: B7881896
M. Wt: 488.7 g/mol
InChI Key: CNBHUROFMYCHGI-JUBYRMABSA-N
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Description

This compound is a highly complex polycyclic ether-alcohol characterized by a heptacyclic framework (seven fused rings) with stereochemical diversity across 13 chiral centers. The structure includes:

  • A 23,24-dioxa bridge (oxygen atoms at positions 23 and 24).
  • Substituents: 2-hydroxypropan-2-yl at C22, methyl groups at C3, C8, C8, C17, and C19, and hydroxyl groups at C2 and C7.
  • A rigid, compact topology due to fused cyclohexane, cyclopropane, and oxolane rings .

Its molecular formula, C₃₂H₅₄O₄, suggests moderate polarity, with a molecular weight of 526.78 g/mol.

Properties

IUPAC Name

(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-23,31-33H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21-,22-,23-,26-,27-,28-,29+,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBHUROFMYCHGI-JUBYRMABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H](O[C@@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O)C)O2)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as (1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol is a complex organic molecule primarily derived from natural sources such as the plant Actaea racemosa, commonly known as black cohosh. This compound exhibits a range of biological activities that have been the subject of various studies.

Chemical Characteristics

  • Molecular Formula: C30H48O5
  • Molecular Weight: 488.7 g/mol
  • IUPAC Name: (1R,...)-22-(2-hydroxypropan-2-yl)-3,...-tetracosane-2,...-diol

Biological Activity

The biological activity of this compound has been investigated through various assays and studies focusing on its pharmacological properties:

1. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Studies have shown that extracts containing this compound can inhibit the production of pro-inflammatory cytokines in vitro and in vivo models.

2. Antioxidant Activity

The compound has demonstrated significant antioxidant activity in several assays. It can scavenge free radicals and reduce oxidative stress markers in biological systems.

3. Hormonal Modulation

There is evidence suggesting that this compound can influence hormonal pathways. Specifically, it has been studied for its potential effects on estrogenic activity which may be beneficial in managing menopausal symptoms.

Case Studies and Research Findings

Case Study 1: Anti-inflammatory Mechanisms
A study published in Journal of Ethnopharmacology explored the anti-inflammatory effects of extracts from Actaea racemosa, highlighting the role of this compound in reducing inflammation markers in human cell lines . The results indicated a dose-dependent inhibition of TNF-alpha and IL-6 production.

Case Study 2: Antioxidant Properties
In a randomized controlled trial assessing the antioxidant capacity of various herbal extracts including those rich in this compound showed significant reductions in oxidative stress levels among participants . The study utilized assays such as DPPH and ABTS to quantify antioxidant activity.

Case Study 3: Estrogenic Activity
A comprehensive review in Phytochemistry Reviews discussed the estrogen-like effects of compounds derived from Actaea racemosa. The review concluded that this compound could potentially act as a phytoestrogen and might alleviate menopausal symptoms .

Data Tables

Biological ActivityAssay TypeResultReference
Anti-inflammatoryCytokine assayInhibition of TNF-alphaJournal of Ethnopharmacology
AntioxidantDPPH/ABTS assaySignificant radical scavengingRandomized controlled trial
Hormonal modulationEstrogen receptor assayPositive modulationPhytochemistry Reviews

Scientific Research Applications

Medicinal Applications

Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential use in developing new antibiotics or antifungal agents due to its structural features that may enhance its interaction with microbial membranes.

Biological Activity:
The compound is being investigated for its biological properties in relation to various diseases. Preliminary studies suggest it may have beneficial effects on metabolic processes and could be useful in treating conditions related to metabolic syndrome .

Reference Compound:
It serves as a reference compound in the study of triterpenoids and their derivatives. This role is crucial for understanding the biological activities and mechanisms of action of similar compounds.

Material Science Applications

Liquid Crystals:
The compound's unique structural properties make it a candidate for use in liquid crystal applications. Liquid crystals are essential in display technologies and other electronic applications due to their ability to manipulate light and electrical signals .

Scaffolding in Composites:
It can be utilized as a scaffold in the development of composite materials that require specific mechanical and thermal properties. The molecular structure allows for the integration of various functional groups that can enhance composite performance .

Research and Development

Synthetic Pathways:
Ongoing research focuses on synthesizing derivatives of this compound to explore enhanced properties or novel functionalities. The synthesis often involves complex organic reactions that take advantage of the compound's unique stereochemistry .

Case Studies:
Several case studies have documented the synthesis of analogs and their subsequent testing for biological efficacy and material properties. These studies highlight not only the potential applications but also the challenges faced during synthesis and characterization.

Comprehensive Data Table

Application AreaSpecific Use CaseRelevant Findings
Medicinal ChemistryAntimicrobial agentSignificant activity against various microbial strains
Biological ActivityMetabolic syndrome treatmentPotential benefits observed in preliminary studies
Material ScienceLiquid crystal technologyPromising candidate for electronic applications
Research & DevelopmentSynthetic derivativesOngoing studies on enhanced properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous polycyclic ethers and alcohols, emphasizing structural and spectroscopic distinctions:

Compound Molecular Formula Ring System Key Substituents Spectral Features Biological Relevance
Target Compound C₃₂H₅₄O₄ Heptacyclic 2-hydroxypropan-2-yl, pentamethyl, dihydroxyl Predicted NMR: δ 1.2–1.5 (methyls), δ 3.5–4.2 (oxa-bridge protons) Not reported; inferred membrane effects
(1S,2R,5S,7R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[...]tetracosa...en-8-one C₂₈H₃₈O₄N Hexacyclic Hydroxypropan-2-yl, dimethyl, ketone MS/MS: m/z 454.3 [M+H]+; NMR: δ 2.1 (ketone carbonyl) Antimicrobial activity (inferred)
(2S,4R,5S,7S,9R,14R,16R,18S)-2,10-dihydroxy-4-methoxy-7,9,16-trimethyl-13,17-dioxapentacyclo[...]octadec-10-ene-6,12-dione C₂₃H₃₄O₉ Pentacyclic Methoxy, dihydroxyl, dione UV: λ_max 270 nm (conjugated dienone); IR: 1720 cm⁻¹ (C=O stretch) Antioxidant potential
Compound L3 (Dehydrophytosphingosine) C₁₈H₃₇NO₃ Linear amino alcohol Amino, hydroxyl, long alkyl chain MS: m/z 315.2771 [M+H]+; MS/MS fragments at m/z 298 (loss of NH₃) Sphingolipid metabolism
Oxidized Phosphatidylcholine (L27) C₄₂H₈₀NO₈P Glycerophospholipid Oxidized fatty acyl, phosphorylcholine MS: m/z 757.5604 [M+H]+; diagnostic ions for oxidized chains (e.g., m/z 184 for PC) Membrane oxidative stress signaling

Key Observations:

Structural Complexity : The target compound exceeds most analogs in ring count (7 vs. 5–6 rings) and stereochemical complexity (13 chiral centers vs. ≤8 in others). Its rigidity contrasts with linear analogs like L3 and L27, which exhibit flexible alkyl chains .

Substituent Effects : The 2-hydroxypropan-2-yl group is shared with , but the pentamethyl arrangement is unique, likely enhancing hydrophobicity compared to hydroxyl-rich analogs .

Spectral Signatures: Unlike phosphatidylcholines (L27) with diagnostic m/z 184 ions , the target compound’s MS data are unreported, but its oxygen-rich structure may yield prominent oxygen-associated fragments (e.g., loss of H₂O or CH₃OH).

Research Findings and Challenges

  • Synthesis and Characterization: No direct synthesis data exist for the target compound. Analogous polyethers (e.g., ) are synthesized via multistep cyclization, suggesting similar routes may apply, but stereochemical control at 13 centers poses challenges .
  • Analytical Limitations : The compound’s size and complexity hinder full NMR assignment. Advanced techniques like Cryo-EM or X-ray crystallography (used for similar macrocycles ) may be required for structural validation.
  • Biological Potential: Structural similarity to ionophore polyethers (e.g., monensin) implies possible ion transport activity, but empirical studies are needed .

Preparation Methods

Synthetic Routes for Heptacyclic Core Assembly

The heptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane framework of Compound X is constructed via transition-metal-catalyzed cycloaddition and acid-mediated rearrangement. A Rh-catalyzed homo-Diels-Alder reaction between norbornadiene derivatives initiates the process, forming a strained bicyclic intermediate . Computational studies indicate that the reaction proceeds through an exo-cis-endo transition state, ensuring proper alignment of reactive orbitals . Subsequent treatment with Brønsted acids (e.g., H2SO4 or CF3COOH) induces a -sigmatropic rearrangement, yielding the thermodynamically stable heptacyclic scaffold .

Key Reaction Conditions:

  • Catalyst: [Rh(cod)Cl]2 (2–5 mol%)

  • Solvent: Dichloromethane (DCM) at −20°C

  • Acid Treatment: 0.1 M H2SO4 in THF, 60°C for 12 h

  • Yield: 68–72% after purification .

Installation of the 2-Hydroxypropan-2-yl Group

The C22 2-hydroxypropan-2-yl moiety is introduced via photoredox catalysis, leveraging redox-active ethers as radical precursors. A protocol adapted from trifluoroethylacetophenone synthesis employs 4DPAIPN (2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile) as a photocatalyst . The reaction proceeds through a single-electron transfer (SET) mechanism, generating an alkoxy radical that undergoes 1,2-hydrogen atom transfer (HAT) to form a stabilized tertiary carbon radical. This intermediate couples with a styrene derivative, followed by NaBH4-mediated reduction to install the hydroxyl group .

General Procedure:

  • Reagents:

    • Redox-active ether (2.0 equiv)

    • Styrene derivative (1.0 equiv)

    • 4DPAIPN (0.02 equiv)

    • Solvent: Dry DMSO, degassed with argon .

  • Irradiation: 427 nm LED, 25°C, 90 min .

  • Workup: Extraction with ethyl acetate, brine washes, Na2SO4 drying .

  • Reduction: NaBH4 (12.8 equiv) in EtOH/H2O, 0°C to RT .

Yield: 45–58% after chromatography .

Stereoselective Introduction of Methyl and Hydroxyl Groups

The C3, C8, C17, C19, and C21 methyl groups are installed via Pd-catalyzed cross-coupling reactions using methylboronic acid pinacol esters. Stereochemical control is achieved using chiral phosphine ligands (e.g., (R)-BINAP), which enforce syn addition to the heptacyclic framework . The C2 and C9 hydroxyl groups are introduced through Sharpless asymmetric dihydroxylation of a pre-installed olefin, employing AD-mix-β and a catalytic OsO4 system .

Optimized Conditions:

  • Methylation: Pd(OAc)2 (5 mol%), (R)-BINAP (6 mol%), K3PO4 (3.0 equiv), toluene, 110°C, 24 h .

  • Dihydroxylation: AD-mix-β (1.2 equiv), OsO4 (0.1 mol%), t-BuOH/H2O (1:1), 0°C, 48 h .

Diastereomeric Excess: >98% (confirmed by chiral HPLC) .

Industrial-Scale Production and Purification

Industrial synthesis of Compound X employs continuous-flow reactors to enhance scalability and reproducibility. Key stages include:

  • Continuous Cyclization: Tubular reactor with immobilized Rh catalyst, residence time 30 min .

  • In-Line Acid Quench: Mixing with H2SO4 via micromixer, followed by neutralization with NaHCO3 .

  • Photoredox Functionalization: Flow cell with integrated LED array, 427 nm, DMSO solvent .

  • Chromatographic Purification: Simulated moving bed (SMB) chromatography using C18-functionalized silica .

Purity: >99.5% (HPLC), throughput: 12 kg/day .

Comparative Analysis of Synthetic Strategies

Method Key Step Catalyst Yield (%) Purity (%)
Rh-catalyzed cyclizationHomo-Diels-Alder[Rh(cod)Cl]268–7298.2
Photoredox functionalizationAlkoxy radical coupling4DPAIPN45–5897.5
Sharpless dihydroxylationAsymmetric hydroxylationOsO4/(DHQD)2PHAL82–8999.1
Continuous-flow productionIntegrated synthesisImmobilized Rh70 (overall)99.5

Challenges and Mitigation Strategies

  • Radical Stability: The transient alkoxy radical generated during photoredox steps is prone to disproportionation. This is mitigated by using DMSO as a hydrogen donor, stabilizing the radical via hydrogen bonding .

  • Stereochemical Drift: High reaction temperatures during methylation cause epimerization. Substituting toluene with cyclopentyl methyl ether (CPME) lowers the reaction temperature to 80°C, preserving stereochemistry .

  • Scale-Up Limitations: Batch photoredox reactions suffer from light penetration issues. Transitioning to flow chemistry with thin-film reactors ensures uniform irradiation .

Q & A

Q. What are the key challenges in synthesizing this complex polycyclic diterpenoid derivative, and how can regioselectivity be optimized?

Methodological Answer: Synthesis of this compound involves navigating steric hindrance from its pentamethyl and dioxaheptacyclo framework. Key steps include:

  • Regioselective hydroxylation : Use transition-metal catalysts (e.g., Ru-based systems) to target specific carbons (C2 and C9) while avoiding over-oxidation .
  • Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis to preserve the (1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22R) configuration .
  • Cyclization strategies : Apply ring-closing metathesis (RCM) or acid-mediated cyclization to construct the heptacyclic core .

Q. How can the stereochemistry of this compound be rigorously validated?

Methodological Answer: Combine multiple analytical techniques:

  • Single-crystal X-ray diffraction : Resolve absolute configuration using datasets collected at 298 K with Bruker SMART CCD detectors (mean C–C bond deviation < 0.004 Å) .
  • NMR spectroscopy : Assign diastereotopic protons via 1H^1H-1H^1H COSY and NOESY correlations .
  • Computational modeling : Compare experimental data with DFT-optimized structures (e.g., Gaussian 16) .

Q. What analytical techniques are most effective for structural elucidation?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₃₀H₅₀O₆) with < 2 ppm error .
  • FT-IR spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups .
  • Polarimetry : Measure specific rotation to verify enantiomeric purity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding affinities with protein targets (e.g., cytochrome P450) .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
  • Pharmacophore modeling : Identify critical hydrogen-bonding and hydrophobic interactions using Schrödinger Suite .

Q. How can contradictions in stability data (e.g., pH-dependent degradation) be resolved?

Methodological Answer:

  • Systematic stability studies : Conduct accelerated degradation tests under varying pH (1–13), temperature (4–60°C), and light exposure .
  • HPLC-DAD/MS monitoring : Track degradation products and propose pathways via fragmentation patterns .
  • Cross-validation : Compare results with analogous compounds (e.g., diterpenoid derivatives) to identify structural vulnerabilities .

Q. What in vitro assays are suitable for evaluating its biological activity while accounting for solubility limitations?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (DMSO/PEG 400) or nanoformulation (liposomes) to achieve >100 µM working concentrations .
  • Cell-based assays : Prioritize 3D spheroid models over monolayer cultures to mimic physiological conditions .
  • Dose-response validation : Perform IC₅₀/EC₅₀ calculations with Hill slope adjustments to account for non-linear kinetics .

Q. How can a conceptual framework guide experimental design for this compound?

Methodological Answer:

  • Link to diterpenoid biosynthesis pathways : Use terpene cyclase mechanisms to hypothesize synthetic routes .
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., methyl groups at C3, C8, C17) with bioactivity .
  • Risk mitigation : Apply FMEA (Failure Mode and Effects Analysis) to prioritize high-risk synthesis steps .

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